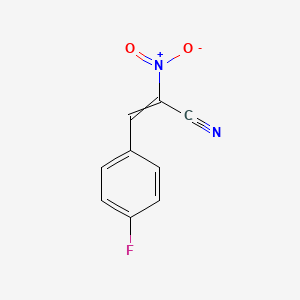
1-(4-Bromophenyl)-4-pentylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-4-pentylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a pentyl-substituted piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-pentylpiperazine typically involves the reaction of 4-bromophenylpiperazine with pentyl halides under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-4-pentylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-4-pentylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-4-pentylpiperazine involves its interaction with specific molecular targets in the body. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to physiological effects. The exact molecular pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-4-pentylpiperazine can be compared with other piperazine derivatives such as:
- 1-(4-Chlorophenyl)-4-pentylpiperazine
- 1-(4-Fluorophenyl)-4-pentylpiperazine
- 1-(4-Methylphenyl)-4-pentylpiperazine
Uniqueness: The presence of the bromine atom in the bromophenyl group imparts unique chemical and biological properties to this compound, distinguishing it from other similar compounds. This uniqueness can be attributed to the electronic and steric effects of the bromine atom, which influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
105746-18-7 |
|---|---|
Molekularformel |
C15H23BrN2 |
Molekulargewicht |
311.26 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-4-pentylpiperazine |
InChI |
InChI=1S/C15H23BrN2/c1-2-3-4-9-17-10-12-18(13-11-17)15-7-5-14(16)6-8-15/h5-8H,2-4,9-13H2,1H3 |
InChI-Schlüssel |
UQVLVFZZBJZOFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1CCN(CC1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


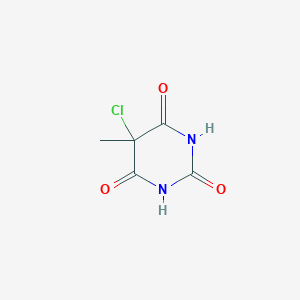
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)

![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
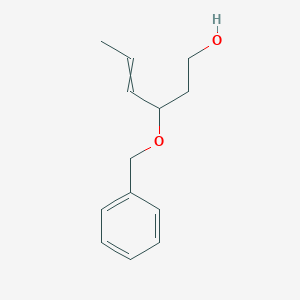
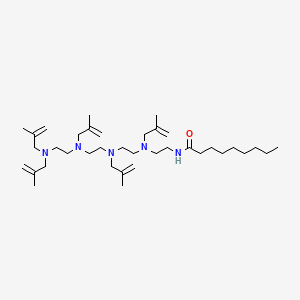
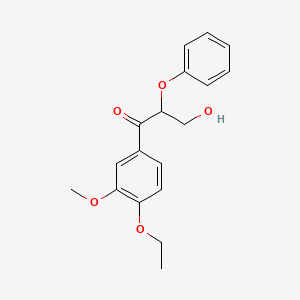
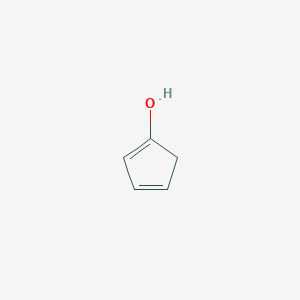
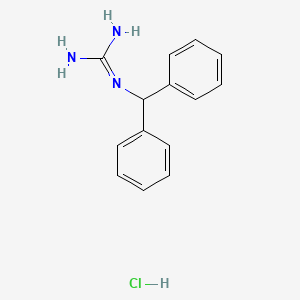
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)

